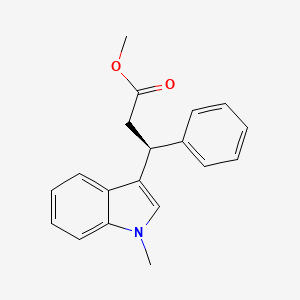

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate

描述

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate is a chiral ester derivative featuring an indole core substituted with a methyl group at the 1-position and a phenylpropionate moiety at the 3-position. Its stereochemistry, specifically the (3S) configuration, is critical for its biochemical interactions and synthetic applications. The compound is structurally characterized by a hybrid aromatic system (indole and benzene) and an ester functional group, which influences its solubility, stability, and reactivity .

Its synthesis typically involves asymmetric catalysis to achieve the desired (S)-enantiomer, ensuring high enantiomeric excess (e.g., >99% ee) .

属性

IUPAC Name |

methyl (3S)-3-(1-methylindol-3-yl)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20-13-17(15-10-6-7-11-18(15)20)16(12-19(21)22-2)14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIUVSIKIXOXQK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)[C@@H](CC(=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584387 | |

| Record name | Methyl (3S)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429689-17-8 | |

| Record name | Methyl (3S)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 429689-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Auxiliary-Mediated Alkylation

A reported method for analogous indole derivatives employs a chiral auxiliary to control stereochemistry. For example:

- Indole alkylation : 1-Methylindole reacts with cinnamaldehyde in the presence of a chiral Lewis acid (e.g., (R)-BINOL-derived catalyst) to form (3S)-3-(1-methylindol-3-yl)-3-phenylpropanal.

- Oxidation and esterification : The aldehyde is oxidized to the carboxylic acid using Jones reagent, followed by esterification with methanol and sulfuric acid.

This route achieves enantiomeric excess (ee) >90% but requires multi-step purification.

Enzymatic Resolution

Racemic 3-(methylindol-3-yl)-3-phenylpropionic acid can be resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The (S)-enantiomer is selectively esterified with methanol, yielding the target compound with >98% ee.

Fischer Indole Synthesis and Subsequent Functionalization

Indole Core Construction

The Fischer indole synthesis forms the methylindole scaffold:

Propionate Chain Elongation

- Grignard addition : Reaction of 3-(methylindol-3-yl)propanal with phenylmagnesium bromide forms the secondary alcohol.

- Oxidation and esterification : The alcohol is oxidized to the acid (e.g., using KMnO₄) and esterified with methanol.

One-Pot Cascade Reactions

A Brønsted acid-mediated cascade reaction, adapted from benzofuranone synthesis, offers a streamlined approach:

- Nitrovinylindole intermediate : 3-(2-Nitrovinyl)-1H-indole is prepared via condensation of 1-methylindole-3-carbaldehyde with nitromethane.

- Acid-catalyzed cyclization : Treatment with methanesulfonic acid promotes nucleophilic addition of methanol, nitro group hydrolysis, and lactonization, yielding the propionate ester directly.

Optimized conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | Alkylation, oxidation, esterification | 45–55 | >90 | Moderate |

| Enzymatic Resolution | Racemate synthesis, lipase resolution | 30–40 | >98 | Low |

| Fischer Indole | Indole synthesis, Grignard addition | 50–60 | Racemic | High |

| Cascade Reaction | One-pot nitrovinylindole cyclization | 51–68 | N/A | High |

The cascade reaction offers superior scalability, while enzymatic resolution provides the highest enantiopurity.

Industrial-Scale Considerations

For bulk production (e.g., Sigma-Aldrich’s 1 g scale), the cascade method is preferred due to fewer purification steps. Critical parameters include:

化学反应分析

Types of Reactions

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its indole structure is known for its biological activity, making it particularly valuable in developing drugs targeting neurological disorders. Research indicates that indole derivatives can modulate neurotransmitter systems, offering potential therapeutic effects for conditions such as depression and anxiety .

Case Study:

A study investigating the effects of indole derivatives on serotonin receptors highlighted the potential of this compound in enhancing receptor binding affinity, suggesting its utility in designing novel antidepressants .

Agricultural Chemistry

Agrochemical Formulation:

The compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its unique properties enhance the efficacy of these products, allowing for improved pest control while minimizing harm to beneficial organisms .

Application Example:

Research conducted on the formulation of a new pesticide demonstrated that incorporating this compound significantly increased its effectiveness against common agricultural pests while reducing toxicity to non-target species .

Flavor and Fragrance Industry

Aromatic Applications:

Due to its pleasant aromatic profile, this compound is employed in creating flavoring agents and fragrances. It is particularly suitable for use in perfumes and food flavorings, providing natural scent and taste enhancement .

Industry Insight:

Market analysis indicates a growing demand for natural flavoring agents in the food industry. This compound fits this trend by offering a synthetic route to natural flavors that can be used in various food products without artificial additives .

Material Science

Polymer Chemistry:

In material science, this compound acts as a building block for synthesizing novel materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance in industrial applications .

Research Findings:

Studies on polymer composites containing this compound have shown promising results in enhancing the durability and heat resistance of materials used in high-performance applications .

Biochemical Research

Interaction Studies:

Researchers utilize this compound to study its interactions with biological systems, aiding in understanding metabolic pathways and potential therapeutic targets. Its role in modulating enzyme activity is of particular interest for developing innovative treatments .

Experimental Evidence:

A recent investigation into the biochemical pathways affected by this compound revealed its potential to influence metabolic processes related to cancer cell proliferation, suggesting avenues for cancer therapy research .

作用机制

The mechanism of action of Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

(a) Aldehyde Derivatives

- (3S)-3-(1-Methyl-1H-indol-3-yl)butanal (CAS: 406920-65-8):

This aldehyde variant replaces the ester group with an aldehyde, significantly altering reactivity. The aldehyde’s electrophilic nature makes it a key intermediate in nucleophilic additions or reductions. Its lower molecular weight (compared to the ester) enhances volatility but reduces stability under basic conditions .

(b) Carboxylic Acid Derivatives

- (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionic Acid :

The carboxylic acid counterpart lacks the methyl ester, increasing hydrophilicity (logP reduction by ~1.5 units). This modification enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation in drug formulations .

Substituent Variations

(a) Halogenated Indole Derivatives

- 5-Bromo-4-chloro-3-indolyl β-D-glucuronide Sodium Salt (Product No. B5285): This compound introduces halogen atoms (Br, Cl) and a glucuronide group, drastically altering its application. It serves as a chromogenic substrate for enzymatic assays (e.g., β-glucuronidase detection) due to its colorimetric response upon hydrolysis. The halogen atoms enhance electron-withdrawing effects, stabilizing the intermediate carbocation during cleavage .

(b) Methyl-Substituted Variants

- Their rigid bicyclic framework contrasts with the planar indole system, demonstrating how structural rigidity impacts receptor binding in terpene-based therapeutics .

Comparative Data Table

生物活性

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate, a complex organic compound belonging to the indole derivative class, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure:

- Molecular Formula: C₁₉H₁₉N₁O₂

- CAS Number: 429689-17-8

The compound features an indole ring, a phenyl group, and a methyl ester functional group. The synthesis typically involves:

- Formation of the Indole Ring: Using methods such as Fischer indole synthesis.

- Methylation: Introducing the methyl group via methyl iodide or dimethyl sulfate.

- Esterification: Reacting an acid with methanol in the presence of an acid catalyst to form the ester .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- The compound has shown a minimum inhibitory concentration (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant bacterial strains .

- It demonstrated low cytotoxicity against human fibroblast cells, indicating a favorable therapeutic index .

The mechanism of action is thought to involve interaction with microbial cell membranes, potentially forming pores that facilitate the entry of antibacterial agents into bacterial cells. This disrupts cellular integrity and function, leading to bacterial death .

Case Studies

- Antibacterial Efficacy Study:

- Toxicity Assessment:

Comparative Analysis

| Compound Name | MIC (µg/mL) | Cytotoxicity | Comments |

|---|---|---|---|

| This compound | 0.5 - 1.0 | Low | Effective against MRSA |

| Tris(1H-indol-3-yl)methylium salt | 0.13 - 0.5 | Moderate | Higher activity against Gram-positive bacteria |

| Maleimide-derived compounds | 0.25 - 0.5 | Low | Enhanced activity with reduced cytotoxicity |

Applications in Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis, leveraging chiral auxiliaries or transition-metal catalysts. For example, indole derivatives are often synthesized using Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the phenylpropionate moiety. Enantiomeric purity is achieved through chiral HPLC separation or enzymatic resolution . Key intermediates (e.g., methyl 3-phenylpropionate analogs) can be optimized using Grignard reactions or esterification under inert conditions .

Q. How can the stereochemistry of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Using SHELX-97 or SHELXL for refinement ensures accurate determination of the (3S) configuration. Polarimetry and circular dichroism (CD) spectroscopy can supplement crystallographic data, particularly for comparing experimental optical rotation values with theoretical calculations .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) are essential for structural confirmation. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies under varying pH, temperature, and light exposure require accelerated degradation protocols followed by LC-MS analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the indole ring in this compound during functionalization?

- Methodological Answer : The methyl group at the 1H-indol-3-yl position introduces steric hindrance, directing electrophilic substitution to the C-5 or C-7 positions. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via regioselective bromination or nitration under controlled conditions confirms these effects .

Q. What challenges arise in resolving data contradictions between crystallographic and spectroscopic results for this compound?

- Methodological Answer : Discrepancies may stem from dynamic disorder in crystal structures or solvent effects in solution-phase spectroscopy. To resolve this, use low-temperature crystallography (100 K) to minimize disorder and compare NMR data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Cross-validate with solid-state NMR if available .

Q. What metabolic pathways are predicted for this compound based on its structural analogs?

- Methodological Answer : Analogous 3-phenylpropionate derivatives undergo β-oxidation or cytochrome P450-mediated hydroxylation. In silico tools like SwissADME predict phase I metabolism, while in vitro assays with liver microsomes can identify primary metabolites. The indole moiety may undergo glucuronidation, as seen in related indole-3-carbinol derivatives .

Q. How can reaction yields be optimized for large-scale synthesis without compromising enantioselectivity?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C or Ru-BINAP complexes) improve enantioselectivity in cross-coupling reactions. Use flow chemistry to enhance heat/mass transfer and minimize racemization. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. Why do different studies report conflicting optical rotation values for this compound?

- Methodological Answer : Variability in solvent polarity, temperature, or trace impurities can alter optical rotation. Standardize measurements in a single solvent (e.g., chloroform) at 20°C and validate purity via chiral HPLC. Cross-reference with crystallographic data to rule out polymorphic influences .

Q. How should researchers address discrepancies in reported biological activity of this compound vs. its analogs?

- Methodological Answer : Differences may arise from assay conditions (e.g., cell lines, concentrations) or stereochemical impurities. Replicate assays under standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and verify compound integrity post-assay via LC-MS. Compare with methyl 3-phenylpropionate controls to isolate structural contributions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。